molecular formula C13H11F3N2OS B2616265 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 932152-74-4

1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone

Cat. No.: B2616265
CAS No.: 932152-74-4
M. Wt: 300.3
InChI Key: HWAVCZVGPDXBNN-UHFFFAOYSA-N
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Description

1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and an aniline derivative.

Chemical Reactions Analysis

1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone stands out due to its unique combination of a trifluoromethyl group and a thiazole ring. Similar compounds include:

This compound’s distinct structure and properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

1-[4-methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAVCZVGPDXBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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